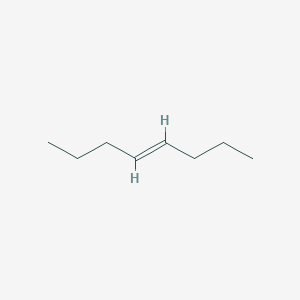

トランス-4-オクテン

概要

説明

サリチル尿酸は、サリチル酸のグリシン抱合体であり、サリチル酸塩が腎臓から体外に排泄される主要な形態です 。これは、鎮痛剤や消炎剤として広く知られているサリチル酸の生体変換における重要な代謝物です。

科学的研究の応用

サリチル尿酸は、いくつかの科学研究における応用があります。

化学: サリチル酸とその誘導体の代謝を研究するためのモデル化合物として使用されています。

生物学: サリチル尿酸は、サリチル酸塩の排泄における役割とその代謝経路への影響について研究されています。

医学: 潜在的な治療効果と、アスピリンなどの薬物の代謝における役割について調査されています。

作用機序

サリチル尿酸は、主にサリチル酸の代謝と排泄における役割を通じてその効果を発揮します。それはサリチル酸とグリシンの抱合によって形成され、その後、腎臓から排泄されます。 このプロセスは、サリチル酸の解毒と体からの排泄に役立ちます .

類似の化合物との比較

類似の化合物

サリチル酸: サリチル尿酸の母体化合物であり、消炎鎮痛作用で広く使用されています。

アスピリン(アセチルサリチル酸): サリチル酸の誘導体であり、鎮痛剤や消炎剤として一般的に使用されています。

サリチル酸メチル: サリチル酸のもう1つの誘導体であり、鎮痛作用のために局所的に使用されます

独自性

サリチル尿酸は、サリチル酸の主要な代謝物としての役割において独特であり、体からの排泄を促進します。 母体化合物やその他の誘導体とは異なり、サリチル尿酸は主に解毒プロセスに関与しており、サリチル酸塩の代謝において重要な成分となっています .

準備方法

合成経路と反応条件

サリチル尿酸は、サリチル酸とグリシンの抱合によって合成できます。 この反応は、通常、サリチル酸のカルボキシル基の活性化、続いてグリシンとの反応によってアミド結合を形成することを伴います .

工業的製造方法

サリチル尿酸の工業的製造は、多くの場合、フェノール由来のサリチル酸を使用します。 このプロセスには、フェノキシドナトリウムのカルボキシル化、続いて酸性化してサリチル酸を得る工程が含まれ、その後、制御された条件下でグリシンと抱合されます .

化学反応の分析

反応の種類

サリチル尿酸は、次のようないくつかの種類の化学反応を起こします。

酸化: サリチル尿酸は、酸化されてさまざまなヒドロキシル化誘導体を形成できます。

還元: 還元反応は、サリチル尿酸を対応するアルコール誘導体に転換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、さまざまな求電子剤などがあります。 条件は、通常、目的の反応経路を確実にするために、制御された温度とpHを伴います .

主要な生成物

これらの反応から形成される主要な生成物には、使用される特定の反応条件と試薬に応じて、ヒドロキシル化誘導体、アルコール誘導体、置換された芳香族化合物などがあります .

類似化合物との比較

Similar Compounds

Salicylic Acid: The parent compound of salicyluric acid, widely used for its anti-inflammatory and pain-relieving properties.

Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory drug.

Methyl Salicylate: Another derivative of salicylic acid, used topically for its analgesic properties

Uniqueness

Salicyluric acid is unique in its role as a major metabolite of salicylic acid, facilitating its excretion from the body. Unlike its parent compound and other derivatives, salicyluric acid is primarily involved in the detoxification process, making it a crucial component in the metabolism of salicylates .

特性

IUPAC Name |

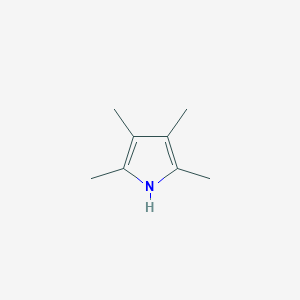

(E)-oct-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBBFNLDIMIK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872997 | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.8 [mmHg] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14850-23-8, 592-99-4 | |

| Record name | trans-4-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-4-octene?

A1: trans-4-Octene has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: Are there any spectroscopic data available for trans-4-octene?

A: Yes, research provides Raman spectral data for trans-4-octene, including frequencies, relative intensities, and depolarization factors. [] This data aids in structural characterization and differentiation from other octene isomers. [, ]

Q3: How does trans-4-octene participate in cross-metathesis reactions?

A: Cyclic unsaturated polyesters containing trans-4-octene units in their backbone can undergo cross-metathesis with difunctional olefins like cis-1,4-diacetoxy-2-butene. [] This reaction, catalyzed by the Grubbs catalyst, enables control over molecular weight and end-functional groups of the resulting linear polyesters. []

Q4: Can trans-4-octene be used to synthesize allylsilanes?

A: Yes, bis(imino)pyridine cobalt complexes catalyze the dehydrogenative silylation of trans-4-octene with tertiary silanes (e.g., (Me3SiO)2MeSiH, (EtO)3SiH). [] This reaction offers a selective method for remote C-H bond functionalization, yielding allylsilanes with silicon predominantly located at the terminus of the hydrocarbon chain. []

Q5: How does trans-4-octene behave in hydroboration reactions?

A: Hydroboration of trans-4-octene with pinacolborane can be achieved using Wilkinson’s catalyst and microwave irradiation. [] This method provides a rapid route to the terminal pinacolboronate ester. [] Additionally, sulfur and nitrogen analogues of catecholborane have been explored in rhodium-catalyzed hydroboration of trans-4-octene, exhibiting less susceptibility to disproportionation and leading to improved yields. [, ]

Q6: Is trans-4-octene involved in any isomerization reactions?

A: trans-4-Octene serves as a starting material in isomerizing hydroformylation reactions. Rhodium-based catalysts, such as rhodium-BIPHEPHOS, can convert trans-4-octene to n-nonanal with high selectivity. [, ] This process demonstrates the potential of trans-4-octene as a feedstock for valuable aldehydes. [, ]

Q7: How does the coordination of trans-4-octene to metal complexes differ from its cis isomer?

A: Studies using copper(I) complexes with aryl-substituted bis(2-pyridyl)amine ligands demonstrate that the remote steric environment of the ligand influences the binding affinity of cis and trans isomers of 4-octene. [] This differentiation arises from the ligand's folding along the Cu···N axis, impacting the coordination geometry and stability of the resulting olefin complexes. []

Q8: What is known about the reaction of trans-4-octene with ozone under atmospheric conditions?

A: Research investigating the gas-phase reaction of ozone with symmetrical alkenes, including trans-4-octene, reveals the formation of primary carbonyls (R1COR2) as major products. [] The study elucidates the subsequent reactions of the resulting biradical intermediates (e.g., CH3(CH2)3CHOO), shedding light on the atmospheric fate of trans-4-octene in the presence of ozone. []

Q9: How does trans-4-octene compare to other alkenes in terms of its reactivity with the ethyl radical?

A: Kinetic studies examining the metathesis reaction of the ethyl radical with various hydrocarbons reveal that trans-4-octene exhibits similar reactivity to other olefins like 1-heptene, 1-octene, and cyclohexene. [, ] These alkenes share a comparable energy of activation (approximately 8.3 kcal/mol) for this reaction. [, ]

Q10: What other research areas involve trans-4-octene?

A:

Polymer Chemistry: Synthesis of polyesters with controlled molecular weight and end-functional groups via cross-metathesis. []* Organometallic Chemistry: Investigation of coordination behavior with transition metal complexes, including stereochemical aspects. [, , ]* Atmospheric Chemistry: Studying gas-phase reactions with ozone to understand its atmospheric fate and impact. []* Physical Chemistry: Determining thermodynamic properties such as vaporization enthalpies. []* Analytical Chemistry:* Development and validation of analytical methods for identification and quantification. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[G]chrysene](/img/structure/B86070.png)

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)